Anamorelin hydrochloride

Overview

Description

Anamorelin Hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is primarily developed for the treatment of cancer cachexia and anorexia. This compound significantly increases plasma levels of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3 in humans .

Mechanism of Action

Target of Action

Anamorelin hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . Ghrelin is an endogenous peptide primarily secreted by the stomach . The primary target of Anamorelin is the ghrelin receptor, which plays a crucial role in regulating appetite, promoting lipogenesis, increasing body weight, and reducing catabolic wasting .

Mode of Action

Upon binding to the ghrelin receptor, Anamorelin stimulates multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism . It mimics the action of ghrelin, leading to the activation of the ghrelin receptor . This activation triggers a cascade of events that result in the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans .

Biochemical Pathways

Anamorelin’s activation of the ghrelin receptor stimulates several biochemical pathways. It significantly increases plasma levels of GH, IGF-1, and IGFBP-3, without affecting plasma levels of other hormones such as prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) . These changes in hormone levels lead to increased appetite, overall body weight, lean body mass, and muscle strength .

Pharmacokinetics

The pharmacokinetic properties of Anamorelin include its oral administration and central penetration . It has an elimination half-life of 6-7 hours , allowing for sustained action over time.

Result of Action

The activation of the ghrelin receptor by Anamorelin leads to a significant increase in appetite, overall body weight, lean body mass, and muscle strength . Increases in body weight correlate directly with increases in plasma IGF-1 levels . Most studies noted no improvement in physical function as assessed by measuring non-dominant hand-grip strength .

Action Environment

The action of Anamorelin can be influenced by various environmental factors. For instance, the presence of other medications that strongly inhibit CYP3A4 could potentially inhibit the metabolism of Anamorelin . Furthermore, the efficacy of Anamorelin may be affected by the patient’s overall health status, including the presence of other medical conditions.

Biochemical Analysis

Biochemical Properties

Anamorelin Hydrochloride acts as an oral mimetic of ghrelin . It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans . It does not affect plasma levels of prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

This compound has been shown to significantly increase appetite, overall body weight, lean body mass, and muscle strength . The increases in body weight correlate directly with increases in plasma IGF-1 levels . It also has potential anti-inflammatory effects on patients with cancer anorexia-cachexia syndrome .

Molecular Mechanism

This compound, being a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), binds to this receptor and mimics the action of ghrelin . This leads to the stimulation of multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In a study involving patients with cancer cachexia treated with chemotherapy, this compound was found to maintain or increase lean body mass (LBM) over a period of 12 weeks .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly and dose-dependently increase food intake and body weight at all dose levels compared with control .

Metabolic Pathways

This compound is involved in the ghrelin receptor pathway, stimulating the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) . It also affects metabolic flux and metabolite levels .

Transport and Distribution

As an orally active compound, this compound is absorbed in the gastrointestinal tract and distributed throughout the body . It is centrally-penetrant, meaning it can cross the blood-brain barrier to exert its effects .

Subcellular Localization

As a ghrelin receptor agonist, it is expected to bind to ghrelin receptors, which are G protein-coupled receptors located in the cell membrane .

Preparation Methods

The preparation of Anamorelin Hydrochloride involves synthetic routes that include the formation of peptide bonds and the incorporation of various functional groupsThe final product is obtained as a hydrochloride salt to enhance its stability and solubility . Industrial production methods focus on controlling the chloride content and reducing impurities to ensure the quality and efficacy of the compound .

Chemical Reactions Analysis

Anamorelin Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the indole moiety, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the piperidine ring, affecting the compound’s activity.

Substitution: Substitution reactions can occur at various positions on the benzyl and indole rings, leading to the formation of different analogs. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

Anamorelin Hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of ghrelin receptor agonists.

Biology: Researchers use it to investigate the role of ghrelin in appetite regulation and energy homeostasis.

Industry: This compound is used in the development of new therapeutic agents targeting the ghrelin receptor.

Comparison with Similar Compounds

Anamorelin Hydrochloride is unique among ghrelin receptor agonists due to its high selectivity and oral bioavailability. Similar compounds include:

Ghrelin: A natural peptide hormone that also binds to GHSR but has a shorter half-life and requires parenteral administration.

MK-677 (Ibutamoren): Another ghrelin receptor agonist with similar anabolic effects but different pharmacokinetic properties.

Capromorelin: A ghrelin receptor agonist used in veterinary medicine with a different chemical structure and application.

This compound stands out due to its specific design for oral administration and its potential therapeutic benefits in treating cancer cachexia .

Biological Activity

Anamorelin hydrochloride (ANAM) is a novel, orally active ghrelin receptor agonist developed primarily for the treatment of cancer cachexia, particularly in patients with non-small cell lung cancer (NSCLC). This compound mimics the effects of ghrelin, a hormone that stimulates appetite and promotes weight gain. The biological activity of anamorelin has been extensively studied through various preclinical and clinical trials, revealing its potential benefits and safety profile.

Anamorelin selectively binds to the ghrelin receptor (GHSR-1a), exhibiting high affinity with a binding constant (Ki) of approximately 0.70 nM. It acts as a potent agonist, stimulating growth hormone (GH) release from the pituitary gland, which in turn promotes appetite and increases lean body mass (LBM) in cachectic patients .

Key Pharmacodynamic Effects:

- Growth Hormone Release : Anamorelin induces a dose-dependent increase in GH levels, with maximum concentrations achieved 0.5 to 2 hours post-administration .

- Appetite Stimulation : Clinical studies have shown significant increases in food intake among patients treated with anamorelin compared to controls .

- Lean Body Mass Increase : Anamorelin has demonstrated efficacy in increasing LBM in patients suffering from cancer cachexia .

Efficacy in Cancer Cachexia

A multicenter, open-label study involving 102 patients revealed that anamorelin significantly improved body weight and anorexia-related symptoms over a treatment period. The cachexia control rate (CCR) at 9 weeks was 25.9%, exceeding the pre-specified minimum efficacy rate .

| Study Characteristics | Results |

|---|---|

| Patient Population | 102 patients with cancer cachexia |

| Treatment Duration | 9 weeks |

| Cachexia Control Rate | 25.9% (95% CI: 18.3% - 35.3%) |

| Common Adverse Events | Glycosylated hemoglobin increases, constipation, peripheral edema |

Safety Profile

Anamorelin's safety was evaluated across multiple studies, with adverse events reported in approximately 36.6% of treated patients. Most adverse events were mild to moderate, including increases in glycosylated hemoglobin and gastrointestinal disturbances .

Case Studies

- Fatal Arrhythmia Case Report : A notable case involved an 84-year-old woman who experienced fatal arrhythmia after her first dose of anamorelin (100 mg). This incident highlights the need for careful monitoring when initiating treatment with this compound, especially in older patients or those with pre-existing conditions .

- Improvement of Quality of Life : In another study assessing quality of life among cancer patients, anamorelin significantly improved overall well-being and appetite-related symptoms when compared to placebo groups .

Properties

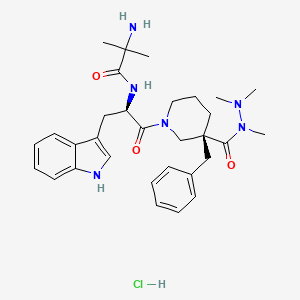

IUPAC Name |

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYAEUWJFGTGGO-GHTUPXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235443 | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861998-00-7 | |

| Record name | Anamorelin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.